2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid
Description
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic framework where a cyclopropane or cyclobutane ring is fused to a larger carbocyclic or heterocyclic system. The spiro[3.4]octane core introduces unique conformational constraints, influencing its physicochemical properties and reactivity. These derivatives are characterized by a carboxylic acid group at the 2-position and a fused spirocyclic system, which enhances steric hindrance and modulates electronic effects .
Spirocyclic compounds like this are critical in medicinal chemistry for designing enzyme inhibitors, peptidomimetics, and conformationally restricted drug candidates .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(aminomethyl)spiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-7,11H2,(H,12,13) |
InChI Key |
LAKYXHPRPODYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and the formation of the spirocyclic structure through conventional chemical transformations . The reaction conditions typically involve the use of readily available starting materials and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literatureThe use of stereoselective synthesis and catalytic methodologies can be explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Structural Analogs with Varying Spiro Ring Sizes
Spirocyclic systems with different ring sizes exhibit distinct conformational and electronic properties:
Key Observations :
- Spiro[3.3]heptane derivatives (e.g., 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid) exhibit higher ring strain due to the smaller cyclopropane ring, which may increase reactivity but reduce stability .
Influence of Heteroatom Incorporation
Heteroatoms (O, S, N) in the spiro framework alter electronic properties and solubility:
Key Observations :
- Oxygen-containing spiro compounds (e.g., 5,8-dioxa derivatives) show increased polarity, improving aqueous solubility .
- Sulfur-containing analogs (e.g., 5-oxa-8-thia) may exhibit better membrane permeability due to lipophilic sulfur atoms .
Acidic Properties and Substituent Effects
The pKa of the carboxylic acid group is highly sensitive to substituent orientation and cavity geometry. Data from spiro[3.4]octane derivatives illustrate this:
Key Observations :
Biological Activity
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid features a spirocyclic structure that contributes to its biological activity. The spiro configuration often influences the conformational flexibility and interaction with biological targets.
GABA Receptor Modulation
Research indicates that compounds with similar structures exhibit activity at the GABA_A receptor, which plays a crucial role in neurotransmission and muscle relaxation. For instance, a study highlighted that carboxylic acid-containing GABA_A receptor ligands demonstrated high aqueous solubility and low cytotoxicity, suggesting a favorable profile for therapeutic applications .
Antimicrobial Activity
The introduction of spirocyclic moieties has been associated with enhanced antimicrobial properties in various β-lactam antibiotics. The strain introduced by the spiro structure can lead to increased reactivity towards bacterial transpeptidases, thereby enhancing antibacterial efficacy .
Case Studies
- GABA_A Receptor Ligands : A series of compounds structurally related to 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid were synthesized and tested for their ability to bind and activate GABA_A receptors. The results showed that certain derivatives exhibited significant binding affinity and functional activity, indicating their potential as therapeutic agents for respiratory conditions .
- Antibacterial Efficacy : In a comparative study involving β-lactam antibiotics modified with spirocyclic structures, it was found that these modifications resulted in improved antibacterial activity against resistant strains of bacteria. The mechanism was attributed to the enhanced ability of the compounds to inhibit cell wall synthesis through transpeptidase inhibition .
Structure-Activity Relationship (SAR)
The biological activity of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid can be influenced by various structural modifications:
- Substituents on the Amino Group : Variations in the amino group can significantly affect receptor binding and selectivity.
- Carboxylic Acid Positioning : The position of the carboxylic acid group relative to the spiro center is critical for maintaining biological activity.
| Compound | Aqueous Solubility (μM) | Permeability (log P) | Cytotoxicity (LD50 μM) | GABA_A Binding (% Inhibition at 10 μM) |
|---|---|---|---|---|
| 3a | 319 ± 24 | -5.7 ± 0.01 | >150 | 70 |
| 3b | 397 ± 31 | -5.7 ± 0.04 | >150 | 95 |
| 3c | 321 ± 19 | -5.6 ± 0.05 | >150 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
